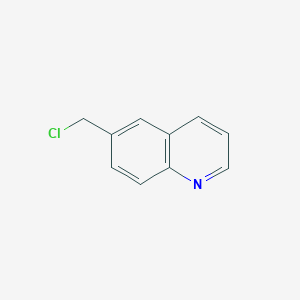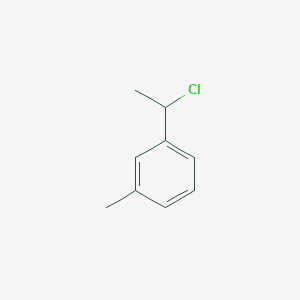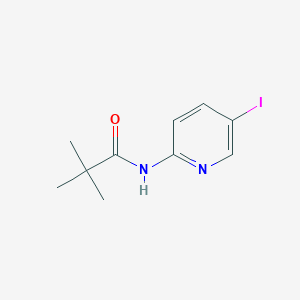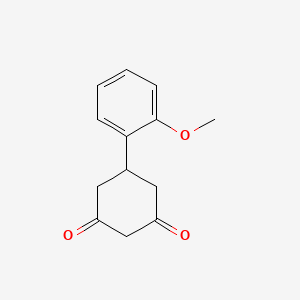
1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole
Vue d'ensemble
Description
The compound “1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a methylsulfonyl group, which is a sulfur-containing group often found in organic chemistry .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving the corresponding pyrrole and a suitable methylsulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely feature the planar pyrrole ring with the methylsulfonyl group attached at the 1-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Pyrroles are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the methylsulfonyl group could influence the reactivity of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and methylsulfonyl groups. For example, the compound would likely be polar due to the presence of the sulfonyl group .Applications De Recherche Scientifique
Synthesis and Conversion into Porphyrins
1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole derivatives have been effectively synthesized and converted into corresponding porphyrins. These porphyrins, formed under almost neutral or basic conditions, are significant due to their wide range of applications in fields like photodynamic therapy and material sciences (Kinoshita et al., 1992).
Cyclization with Sulfur Dioxide Insertion
A novel cyclization process involving the insertion of sulfur dioxide into unactivated alkenes under photoinduced, catalyst-free conditions has been achieved with this compound. This process enables the generation of sulfonated 3,4-dihydro-2H-pyrroles, highlighting the chemical versatility of the compound (Mao et al., 2017).
Sulfenylation of Pyrroles
The methylsulfenylation of 1-substituted pyrroles, which include compounds like this compound, has been observed to produce various substituted pyrroles and indoles. This process aids in synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles, which are valuable in pharmaceutical and chemical research (Gilow et al., 1991).
Enantiomeric Discrimination Studies
This compound derivatives have been used in enantiomeric discrimination studies. This is crucial for understanding the chirality of molecules, which is essential in the development of enantioselective drugs and other chemical products (Kawano et al., 2021).
Novel Pyrrole-Substituted Pyrido Derivatives Synthesis
Innovative syntheses of (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives have been achieved using this compound. These derivatives are of interest due to their potential pharmacological propertiesand applications in medicinal chemistry (Jahanshahi et al., 2018).
Electropolymerization Studies
Research has shown that this compound can be used in electropolymerization processes. These studies are crucial for understanding and developing new materials with specific electronic properties, potentially useful in various technological applications (Sekiguchi et al., 2002).
Corrosion Inhibition
Derivatives of this compound have been studied as potential corrosion inhibitors for carbon steel in acidic environments. This application is particularly relevant in industrial contexts where material longevity and resistance to corrosive substances are critical (Zarrouk et al., 2015).
Molecular Orbital Calculations
The compound's involvement in electrophilic substitutions has been explored through molecular orbital calculations. This research is fundamental in the field of theoretical chemistry, contributing to the understanding of molecular interactions and reactivity patterns (Seo et al., 1999).
Synthesis of Functionalized Pyrroles
This compound has been utilized in the selective synthesis of functionalized pyrroles. These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science (Zhao et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins and leukotrienes, key mediators in the inflammatory process .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins, resulting in reduced inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as NF-kB and cytokines like TNF-α and IL-6, which are involved in inflammatory responses . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular function and health.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . This inhibition can lead to changes in gene expression and alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse reactions in animal studies . Understanding these dosage effects is essential for determining safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. Additionally, the compound can undergo phase I and phase II metabolic reactions, leading to its biotransformation and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation in specific tissues, thereby influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in targeted areas of the cell.
Propriétés
IUPAC Name |
1-methylsulfonyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-9(7,8)6-4-2-3-5-6/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFMESORGRBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572505 | |
| Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246540-50-1 | |
| Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)



![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)

![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)


![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)


